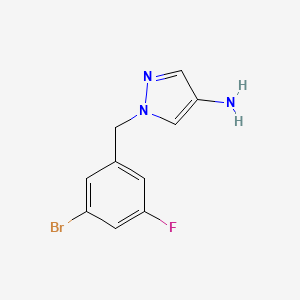![molecular formula C16H15ClN2O3 B13552782 [(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a 2,4-dimethylphenyl group, a carbamoyl group, and a 2-chloropyridine-4-carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction between 2,4-dimethylphenyl isocyanate and an appropriate alcohol to form the carbamoyl intermediate.
Coupling with 2-Chloropyridine-4-carboxylic Acid: The carbamoyl intermediate is then coupled with 2-chloropyridine-4-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate can be compared with other carbamate derivatives and pyridine-containing compounds:
Similar Compounds: Examples include [(2,4-Dimethylphenyl)carbamoyl]methyl 2-bromopyridine-4-carboxylate and [(2,4-Dimethylphenyl)carbamoyl]methyl 2-fluoropyridine-4-carboxylate.
Propiedades
Fórmula molecular |
C16H15ClN2O3 |
|---|---|
Peso molecular |
318.75 g/mol |
Nombre IUPAC |
[2-(2,4-dimethylanilino)-2-oxoethyl] 2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-3-4-13(11(2)7-10)19-15(20)9-22-16(21)12-5-6-18-14(17)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
Clave InChI |
KNGQGPVEFZOMFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=NC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


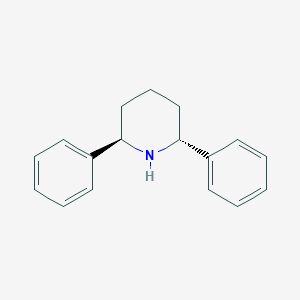

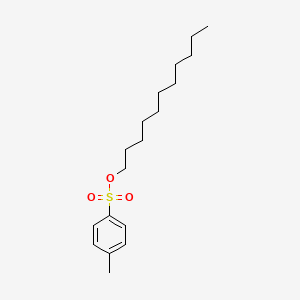
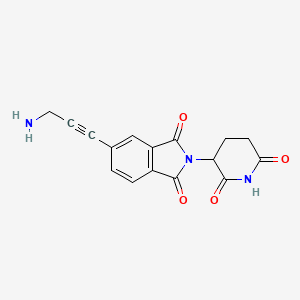

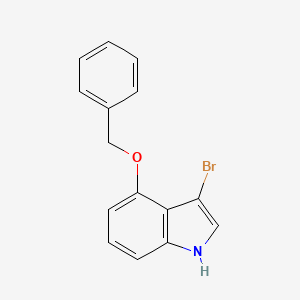
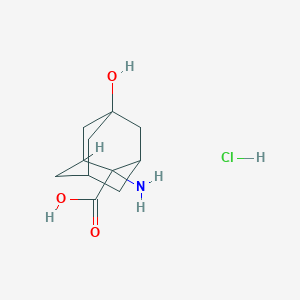

![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)
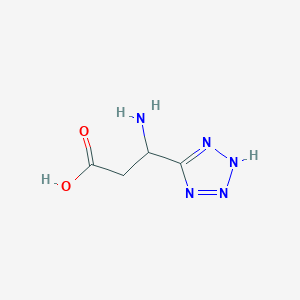
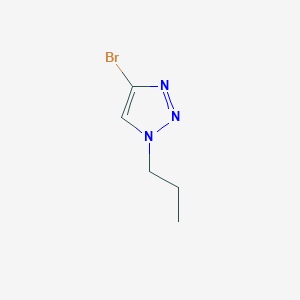
![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)
